molecular formula C13H12F4N2O3 B4392073 3-ethoxy-5-(5-fluoro-2-methylphenyl)-5-(trifluoromethyl)-2,4-imidazolidinedione

3-ethoxy-5-(5-fluoro-2-methylphenyl)-5-(trifluoromethyl)-2,4-imidazolidinedione

Cat. No. B4392073
M. Wt: 320.24 g/mol
InChI Key: ACUKQFAEZTWACY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-5-(5-fluoro-2-methylphenyl)-5-(trifluoromethyl)-2,4-imidazolidinedione, also known as EF5, is a hypoxia-specific fluorescent probe that has been widely used in scientific research to detect hypoxia in various biological systems. Hypoxia is a condition where there is a deficiency of oxygen in the tissues, which can occur in various physiological and pathological conditions, such as cancer, ischemia, and inflammation. EF5 has been shown to be a valuable tool for studying hypoxia in these conditions.

Mechanism of Action

The mechanism of action of 3-ethoxy-5-(5-fluoro-2-methylphenyl)-5-(trifluoromethyl)-2,4-imidazolidinedione involves the reduction of the nitro group to an amino group under hypoxic conditions. This reduction is catalyzed by nitroreductase enzymes that are upregulated in hypoxic cells and tissues. The reduced 3-ethoxy-5-(5-fluoro-2-methylphenyl)-5-(trifluoromethyl)-2,4-imidazolidinedione molecule can then bind to thiol groups on proteins and other biomolecules, allowing for the detection and quantification of hypoxia.
Biochemical and Physiological Effects:
3-ethoxy-5-(5-fluoro-2-methylphenyl)-5-(trifluoromethyl)-2,4-imidazolidinedione has been shown to have minimal biochemical and physiological effects on cells and tissues. 3-ethoxy-5-(5-fluoro-2-methylphenyl)-5-(trifluoromethyl)-2,4-imidazolidinedione is a relatively inert molecule that does not interfere with cellular metabolism or signaling pathways. However, 3-ethoxy-5-(5-fluoro-2-methylphenyl)-5-(trifluoromethyl)-2,4-imidazolidinedione can induce oxidative stress under certain conditions, which may affect cellular function.

Advantages and Limitations for Lab Experiments

The main advantage of 3-ethoxy-5-(5-fluoro-2-methylphenyl)-5-(trifluoromethyl)-2,4-imidazolidinedione is its hypoxia-specificity, which allows for the detection and imaging of hypoxia in vivo and in vitro. 3-ethoxy-5-(5-fluoro-2-methylphenyl)-5-(trifluoromethyl)-2,4-imidazolidinedione is also relatively easy to synthesize and has minimal toxicity. However, 3-ethoxy-5-(5-fluoro-2-methylphenyl)-5-(trifluoromethyl)-2,4-imidazolidinedione has some limitations, including its dependence on nitroreductase enzymes for activation, which may vary between different cell types and tissues. 3-ethoxy-5-(5-fluoro-2-methylphenyl)-5-(trifluoromethyl)-2,4-imidazolidinedione also has limited stability in aqueous solutions, which may affect its accuracy and reliability in certain experimental conditions.

Future Directions

There are several future directions for the use of 3-ethoxy-5-(5-fluoro-2-methylphenyl)-5-(trifluoromethyl)-2,4-imidazolidinedione in scientific research. One potential application is in the development of new hypoxia-targeted therapies for cancer and other hypoxia-related diseases. 3-ethoxy-5-(5-fluoro-2-methylphenyl)-5-(trifluoromethyl)-2,4-imidazolidinedione could be used as a tool for identifying and targeting hypoxic regions within tumors, allowing for more effective and selective treatment. Another potential application is in the study of hypoxia-related signaling pathways and cellular responses, which could provide new insights into the pathophysiology of hypoxia-related diseases. Finally, 3-ethoxy-5-(5-fluoro-2-methylphenyl)-5-(trifluoromethyl)-2,4-imidazolidinedione could be used in the development of new imaging techniques for the detection and quantification of hypoxia in vivo and in vitro, which could have broad applications in basic and clinical research.

Scientific Research Applications

3-ethoxy-5-(5-fluoro-2-methylphenyl)-5-(trifluoromethyl)-2,4-imidazolidinedione has been extensively used in scientific research to detect and quantify hypoxia in various biological systems, including tumors, ischemic tissues, and inflammatory sites. 3-ethoxy-5-(5-fluoro-2-methylphenyl)-5-(trifluoromethyl)-2,4-imidazolidinedione is a hypoxia-specific probe that can selectively bind to hypoxic cells and tissues, allowing for the detection and imaging of hypoxia in vivo and in vitro. 3-ethoxy-5-(5-fluoro-2-methylphenyl)-5-(trifluoromethyl)-2,4-imidazolidinedione has been used in a variety of imaging techniques, including fluorescence microscopy, flow cytometry, and positron emission tomography (PET).

properties

IUPAC Name

3-ethoxy-5-(5-fluoro-2-methylphenyl)-5-(trifluoromethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F4N2O3/c1-3-22-19-10(20)12(13(15,16)17,18-11(19)21)9-6-8(14)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUKQFAEZTWACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON1C(=O)C(NC1=O)(C2=C(C=CC(=C2)F)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-ethoxy-5-(5-fluoro-2-methylphenyl)-5-(trifluoromethyl)-2,4-imidazolidinedione
Reactant of Route 2
3-ethoxy-5-(5-fluoro-2-methylphenyl)-5-(trifluoromethyl)-2,4-imidazolidinedione
Reactant of Route 3
3-ethoxy-5-(5-fluoro-2-methylphenyl)-5-(trifluoromethyl)-2,4-imidazolidinedione
Reactant of Route 4
3-ethoxy-5-(5-fluoro-2-methylphenyl)-5-(trifluoromethyl)-2,4-imidazolidinedione
Reactant of Route 5
3-ethoxy-5-(5-fluoro-2-methylphenyl)-5-(trifluoromethyl)-2,4-imidazolidinedione
Reactant of Route 6
3-ethoxy-5-(5-fluoro-2-methylphenyl)-5-(trifluoromethyl)-2,4-imidazolidinedione

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